

# N-methacryloyl-L-proline derivatives and analogues

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## Compound of Interest

Compound Name: *N-methacryloyl-L-proline*

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An In-depth Technical Guide to **N-methacryloyl-L-proline** Derivatives and Analogues for Researchers, Scientists, and Drug Development Professionals

## Introduction

**N-methacryloyl-L-proline** is a functional monomer that incorporates the unique structural features of the amino acid L-proline into a polymerizable methacryloyl group. Proline, a non-polar proteinogenic amino acid, is known for its distinct cyclic structure which imparts significant conformational rigidity to peptide chains. This characteristic is pivotal in protein synthesis, wound healing, and cellular signaling. By translating these properties into synthetic polymers, **N-methacryloyl-L-proline** and its derivatives have emerged as a versatile platform for the development of advanced biomaterials with applications spanning drug delivery, tissue engineering, and chiral recognition.<sup>[1][2][3]</sup>

Polymers derived from **N-methacryloyl-L-proline** often exhibit stimuli-responsive behavior, such as temperature and pH sensitivity, making them intelligent materials for controlled drug release.<sup>[4][5]</sup> Furthermore, the inherent chirality of the L-proline moiety can be exploited for enantioselective separations and catalysis.<sup>[3]</sup> This technical guide provides a comprehensive overview of the synthesis, properties, and applications of **N-methacryloyl-L-proline** derivatives and analogues, with a focus on experimental protocols and the underlying biological signaling pathways.

## Synthesis and Characterization

The synthesis of **N-methacryloyl-L-proline** and its subsequent polymerization into homopolymers and copolymers are critical steps in the development of proline-based biomaterials.

## Synthesis of N-methacryloyl-L-proline Monomer

A common method for the synthesis of **N-methacryloyl-L-proline** involves the reaction of L-proline with methacryloyl chloride in an aqueous alkaline solution. A detailed experimental protocol is provided in Section 6.1.

## Polymerization of N-methacryloyl-L-proline Derivatives

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are frequently employed to synthesize well-defined polymers and copolymers of **N-methacryloyl-L-proline** with controlled molecular weights and narrow molecular weight distributions.<sup>[2][4][5][6][7]</sup> These methods offer precise control over the polymer architecture, which is crucial for tailoring the material's properties for specific applications. A general protocol for RAFT polymerization is detailed in Section 6.2.

## Characterization Techniques

The synthesized monomers and polymers are typically characterized using a suite of analytical techniques to confirm their structure, molecular weight, and purity. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ): To elucidate the chemical structure and confirm the incorporation of the monomer units into the polymer chain.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the monomer and polymer.
- Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymers.
- Elemental Analysis: To determine the elemental composition of the synthesized compounds.

## Physicochemical and Mechanical Properties

Polymers and hydrogels derived from **N-methacryloyl-L-proline** exhibit a range of tunable physicochemical and mechanical properties.

## Physicochemical Properties

The physicochemical properties of various proline derivatives and analogues are summarized in the table below.

Compound Name	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	XLogP3	Reference
N-methacryloyl-L-proline	51161-88-7	C <sub>9</sub> H <sub>13</sub> NO <sub>3</sub>	183.2	-	<a href="#">[8]</a>
L-Proline	147-85-3	C <sub>5</sub> H <sub>9</sub> NO <sub>2</sub>	115.13	-2.5	<a href="#">[9]</a>
L-Hydroxyproline	51-35-4	C <sub>5</sub> H <sub>9</sub> NO <sub>3</sub>	131.13	-3.3	<a href="#">[10]</a>
N-Acetyl-L-proline	68-95-1	C <sub>7</sub> H <sub>11</sub> NO <sub>3</sub>	157.17	-0.7	<a href="#">[11]</a>
N-Methyl-L-proline	475-11-6	C <sub>6</sub> H <sub>11</sub> NO <sub>2</sub>	129.16	-1.9	<a href="#">[12]</a>

## Mechanical Properties

The incorporation of **N-methacryloyl-L-proline** into materials like glass ionomer cements has been shown to significantly enhance their mechanical properties.

Material	Compressive Strength (MPa)	Diametral Tensile Strength (MPa)	Biaxial Flexural Strength (MPa)	Reference
N-methacryloyl-proline modified GIC	195-210	19-26	38-46	<a href="#">[13]</a>
Fuji II GIC (Control)	161-166	12-14	13-18	<a href="#">[13]</a>

## Applications

The unique properties of **N-methacryloyl-L-proline** derivatives have led to their investigation in a variety of biomedical and biotechnological applications.

### Drug Delivery

Hydrogels based on **N-methacryloyl-L-proline** and its analogues are extensively studied for controlled drug delivery, particularly for anticancer agents.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#) The stimuli-responsive nature of these hydrogels allows for triggered release of the therapeutic payload in response to specific physiological cues such as temperature or pH.[\[18\]](#) For instance, gelatin methacryloyl (GelMA) hydrogels have been successfully used for the sustained and localized delivery of albumin-bound paclitaxel (Abraxane®).[\[16\]](#)

### Enzyme Immobilization

The functional groups present in **N-methacryloyl-L-proline**-based copolymers provide reactive sites for the covalent immobilization of enzymes.[\[19\]](#)[\[20\]](#)[\[21\]](#) This can enhance the stability and reusability of enzymes for various biocatalytic processes. pH-sensitive copolymers have been used as carriers for cellulase, allowing for efficient enzyme activity and recovery.[\[20\]](#)

### Chiral Recognition and Catalysis

The inherent chirality of the L-proline moiety can be harnessed for applications in chiral recognition and asymmetric catalysis.[\[3\]](#)[\[22\]](#) Chiral ionic liquids based on L-proline have been developed and used as efficient catalysts in asymmetric Michael addition reactions.[\[3\]](#)[\[22\]](#)

## Signaling Pathways

Recent research has highlighted the critical role of proline metabolism in cancer cell signaling and survival, presenting new therapeutic targets.

### Proline Metabolism in Cancer

Cancer cells often exhibit altered metabolic pathways to support their rapid proliferation. Proline biosynthesis is frequently upregulated in cancer and has been linked to both oncogenic and tumor suppressor pathways.[\[23\]](#) The enzyme pyrroline-5-carboxylate reductase 1 (PYCR1), which catalyzes the final step in proline synthesis, is often overexpressed in tumors and is crucial for tumor growth.[\[24\]](#)[\[25\]](#)

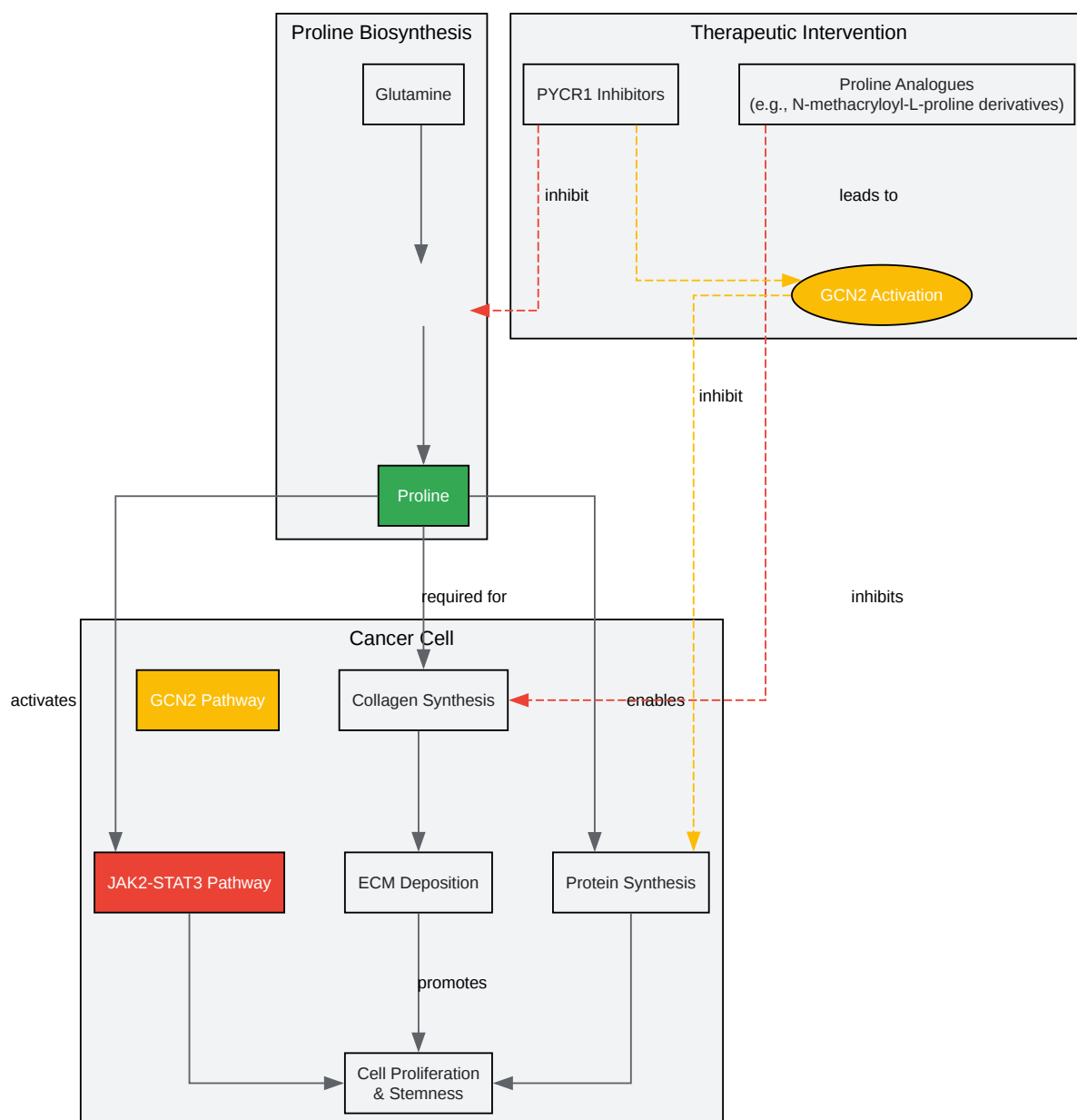
### Inhibition of Collagen Synthesis

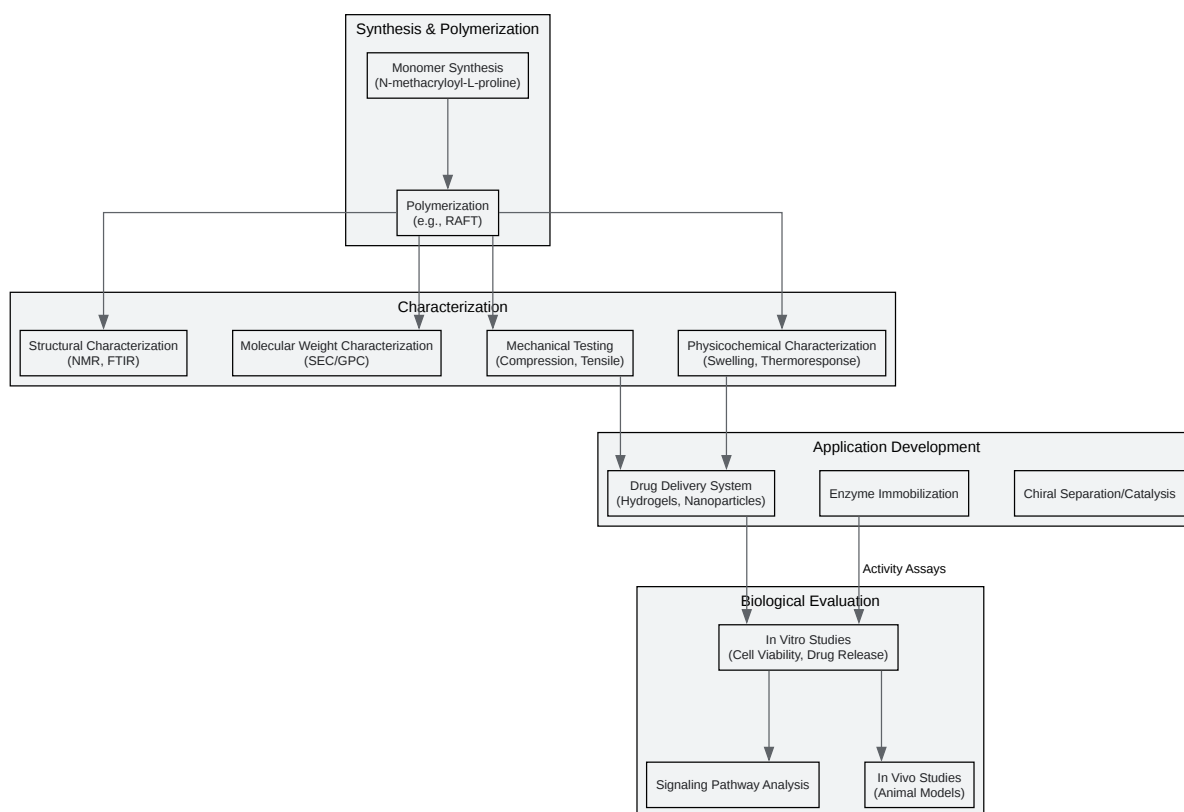
Proline analogues can act as inhibitors of collagen synthesis.[\[26\]](#)[\[27\]](#)[\[28\]](#) By being incorporated into procollagen polypeptides in place of proline, these analogues can prevent the formation of a stable triple-helical conformation, leading to increased degradation of the collagen chains.[\[26\]](#) [\[29\]](#) This has potential therapeutic applications in fibrotic diseases and cancer, where excessive collagen deposition is a hallmark.[\[26\]](#)

### Modulation of Cancer Signaling Pathways

Proline has been shown to enhance cancer cell stem-like properties through the JAK2-STAT3 signaling pathway.[\[30\]](#) Furthermore, targeting proline biosynthesis can activate the GCN2 pathway, which leads to an inhibition of protein synthesis and a reduction in melanoma cell viability and tumor growth.[\[23\]](#)

Below is a diagram illustrating the central role of proline synthesis in cancer cell signaling and its potential as a therapeutic target.





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